

# An In-depth Technical Guide to the Physical Properties of 11-Phenylundecanoic Acid

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## Compound of Interest

Compound Name: **11-Phenylundecanoic acid**

Cat. No.: **B1293663**

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This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of **11-Phenylundecanoic acid**. It includes established data, comprehensive experimental protocols for determining these properties, and workflow diagrams to illustrate the methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Core Physical Properties

The physical characteristics of a compound are critical for its identification, purity assessment, and application. The melting and boiling points are fundamental thermal properties that define the phase transitions of **11-Phenylundecanoic acid**.

The known melting and boiling point data for **11-Phenylundecanoic acid** are summarized below. It is important to note that the boiling point is an estimation and may vary with experimental conditions.

Physical Property	Value	Notes
Melting Point	19-20 °C	
Boiling Point	365.64 °C	Rough Estimate

Data sourced from ChemicalBook.[\[1\]](#)

# Experimental Protocols for Determination

Accurate determination of melting and boiling points relies on standardized laboratory procedures. The presence of impurities typically lowers the melting point and broadens its range, while impurities can raise the boiling point of a liquid.[2][3]

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][4]

## Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle or spatula

## Procedure:

- Sample Preparation: A small amount of **11-Phenylundecanoic acid** is finely powdered to ensure uniform heat distribution.[2][5]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][5]
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[6]
- Heating: The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
- Observation and Recording: The melting range is recorded as two temperatures:
  - T1: The temperature at which the first drop of liquid appears.

- T2: The temperature at which the entire sample has completely melted into a clear liquid. A narrow melting range (1-2 °C) is indicative of a pure compound.[4]

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3][8]

Apparatus:

- Thiele tube
- High-boiling point liquid (e.g., mineral oil or liquid paraffin)
- Small test tube or Durham tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source

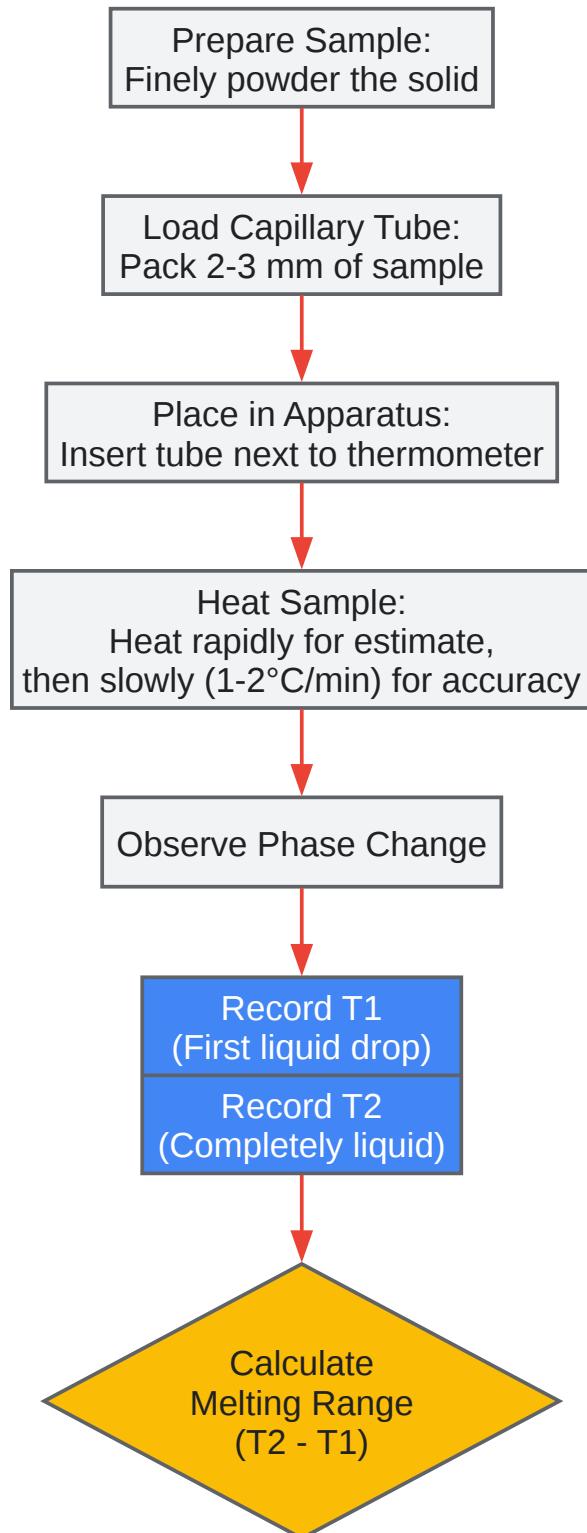
Procedure:

- Sample Preparation: A few milliliters of the liquid (**11-Phenylundecanoic acid**, once melted) are placed into a small test tube.
- Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8] The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: This assembly is clamped and immersed in a Thiele tube filled with a heating oil.[3] The side arm of the Thiele tube is heated gently.[3] Convection currents will ensure uniform temperature distribution.[3]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and rapid stream of bubbles emerges from the capillary's open end.[8]

- Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][8] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[9]

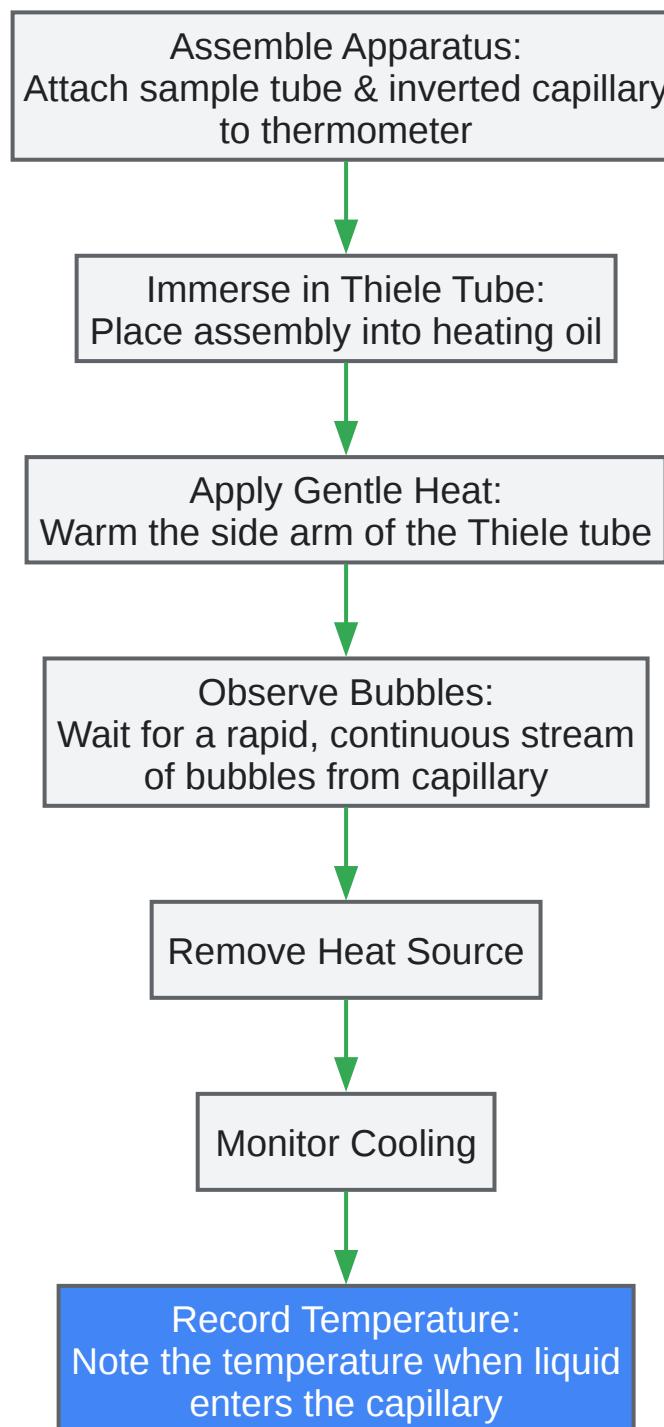
## Mandatory Visualizations

The following diagrams illustrate the standardized workflows for determining the physical properties discussed.



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*Workflow for Melting Point Determination*



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*Workflow for Boiling Point Determination*

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